molecular formula C14H13N5O2S B2988778 4-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide CAS No. 1396880-55-9

4-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide

Cat. No. B2988778
CAS RN: 1396880-55-9
M. Wt: 315.35
InChI Key: JBPZHGFTIVQKMX-UHFFFAOYSA-N
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Description

The compound “4-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring is a carboxamide group (a common functional group in biochemistry), a phenyl ring (a common structural unit in organic chemistry), and a tetrazole ring (a five-membered ring containing four nitrogen atoms and one carbon atom). The presence of multiple rings and functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, is quite complex. It contains multiple rings (thiophene, phenyl, and tetrazole) and functional groups (methyl, carboxamide). These groups are likely to influence the compound’s physical and chemical properties, as well as its potential biological activity .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the thiophene ring might undergo electrophilic aromatic substitution, while the carboxamide group might undergo hydrolysis . Again, without specific literature on this compound, it’s difficult to provide a detailed analysis of its reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might make the compound a good hydrogen bond acceptor, while the presence of multiple rings might increase its rigidity .

Scientific Research Applications

Heterocyclic Synthesis Applications

  • Thiophenylhydrazonoacetates in Heterocyclic Synthesis : Research demonstrates the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles, leading to the production of diverse heterocyclic compounds such as pyrazole, isoxazole, and pyrimidine derivatives. This study highlights the versatile applications of thiophene derivatives in synthesizing complex heterocyclic structures, which are crucial in pharmaceutical chemistry and materials science (Mohareb et al., 2004).

Antimicrobial Activity

  • Synthesis and Antimicrobial Evaluation : A study focused on the synthesis and characterization of thiophene-2-carboxamide derivatives, exhibiting significant antimicrobial activity. These findings underscore the potential of thiophene derivatives as promising candidates for developing new antimicrobial agents, which is crucial in the fight against drug-resistant pathogens (Talupur et al., 2021).

Synthetic Methodologies

  • Novel Synthetic Approaches : Research on the synthesis of thiophene derivatives via various chemical reactions and methodologies demonstrates the compound's utility in constructing complex molecular architectures. These methodologies are essential for the development of new drugs and materials with enhanced performance and properties (Kumar et al., 2013).

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, its physical and chemical properties, and its potential biological activities. Such studies could provide valuable information for the development of new drugs or other useful compounds .

properties

IUPAC Name

4-methyl-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-9-7-12(22-8-9)13(20)15-10-3-5-11(6-4-10)19-14(21)18(2)16-17-19/h3-8H,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPZHGFTIVQKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide

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